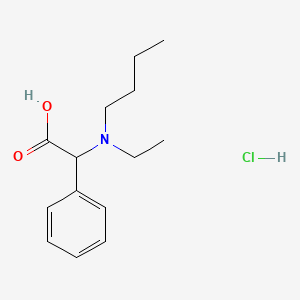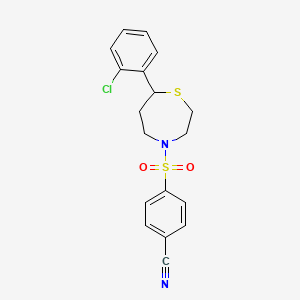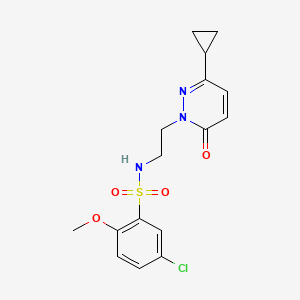
1-(2,6-difluorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,6-difluorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of a carbonyl group (a carbon atom double-bonded to an oxygen atom) flanked by two amine groups (a nitrogen atom bonded to hydrogen atoms or groups of atoms). The molecule also contains a pyridin-2-yl group and a 1H-imidazol-1-yl group, which are both aromatic heterocycles (ring structures containing non-carbon atoms), and a 2,6-difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached at the 2 and 6 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual ring structures, followed by their combination through a series of reactions. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings would contribute to the stability of the molecule, while the electronegative fluorine atoms on the phenyl ring could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. The urea group could potentially participate in reactions with other compounds, while the aromatic rings might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity and hence its solubility in different solvents .Aplicaciones Científicas De Investigación
Organic Synthesis and Structural Studies
- The synthesis of oxopyrimidines and thiopyrimidines from 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde demonstrates the versatility of imidazolyl compounds in creating biologically active molecules with potential antimicrobial properties (Ladani et al., 2009).
- Research on imidazo[4,5-b]pyridin-2-ones has led to the development of new compounds through the reaction of 3-amino-2-chloropyridine, showcasing the chemical diversity achievable with pyridine-based structures (Yutilov et al., 2006).
- The creation of novel pyridine derivatives bearing imidiazolyl, pyrazolyl, and urea derivatives has been explored for their promising anticancer activities, indicating the therapeutic potential of such compounds (Hafez & El-Gazzar, 2020).
Fluorescent Properties and Sensors
- Studies on substituted ureas based on pyridinedicarboxylic acid have contributed to understanding the synthesis and application of urea derivatives in creating substances with potential sensor applications (Nesterova et al., 2012).
- Research into the fluorescent properties of imidazo(1,2-a)pyridine-based compounds has led to the discovery of novel organic compounds with potential applications in fluorescence-based sensing and imaging (Tomoda et al., 1999).
Catalytic and Chemical Interactions
- The synthesis and structural characterization of stable pyridine- and phosphine-functionalised N-heterocyclic carbenes show significant advances in the development of catalysts for various chemical reactions (Danopoulos et al., 2002).
- Investigation into the association of N-(pyridin-2-yl), N'-substituted ureas with amino naphthyridines and benzoates has provided insights into the substituent effect on complexation, crucial for designing more efficient catalytic systems (Ośmiałowski et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c18-12-4-3-5-13(19)15(12)23-17(25)22-9-11-24-10-8-21-16(24)14-6-1-2-7-20-14/h1-8,10H,9,11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTPDAKTUALEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
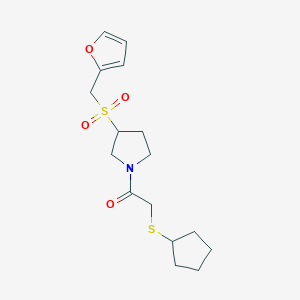
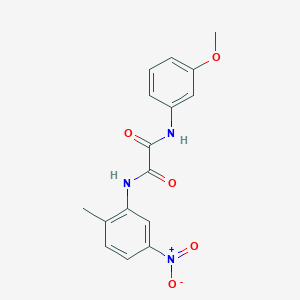
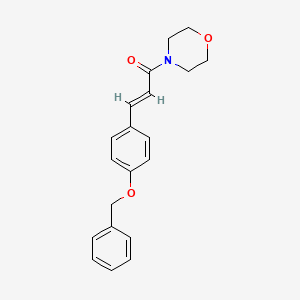
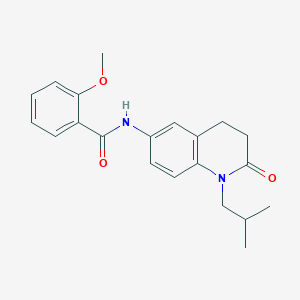
![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2830705.png)
![4-[(1R,2R)-2-Propylcyclopropyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2830706.png)
![6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione](/img/structure/B2830707.png)
![Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2830708.png)

![5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2830713.png)
